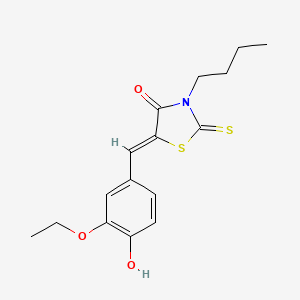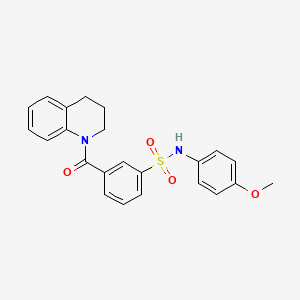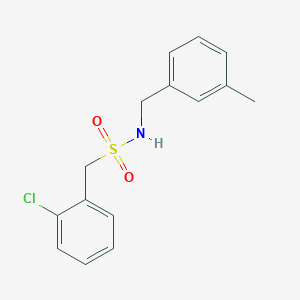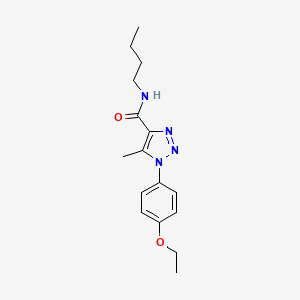
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinones typically involves the condensation of thioglycolic acid with aldehydes in the presence of anhydrous zinc chloride. A specific method for synthesizing 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one highlights the refluxation process over several hours to achieve the desired product (Patel et al., 2010). This process is indicative of the complex reactions and conditions required to synthesize specific thiazolidinone derivatives.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by single-crystal X-ray diffraction studies. For instance, derivatives such as (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been examined, revealing hydrogen-bonded dimers, chains of rings, and complex sheets formed through hydrogen bonds and C-H...pi(arene) interactions (Delgado et al., 2005). These structural analyses are crucial for understanding the compound's reactivity and potential interactions.
Chemical Reactions and Properties
The chemical reactivity of thiazolidinones is influenced by their molecular structure, particularly the presence of the thioxo and oxo groups. Studies on fungicides have demonstrated the novel addition reactions of thiazolidinones with thiols, leading to the formation of adducts and dehydro-compounds through oxidation processes (Nagase, 1974). These reactions showcase the versatile chemical properties of thiazolidinones, enabling their application in various chemical syntheses and modifications.
Physical Properties Analysis
Thiazolidinones' physical properties, such as solubility and melting points, are determined by their molecular structure and substituents. The synthesis and characterization of specific thiazolidinone derivatives, including their crystal structures and spectroscopic data, provide insight into their physical behaviors. For example, the crystal structure and Hirshfeld surface analysis of certain derivatives reveal intermolecular interactions and the stability of these molecules in solid states (Khelloul et al., 2022).
Chemical Properties Analysis
The chemical properties of thiazolidinones, such as reactivity towards different chemical reagents and conditions, are pivotal for their application in synthetic chemistry and medicinal research. The reactivity of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone with various reagents under different conditions has led to the creation of novel compounds with promising biological activities (Atamanyuk et al., 2014). These studies highlight the potential of thiazolidinones as building blocks for the development of biologically relevant molecules.
Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
Research on similar thiazolidinone derivatives highlights their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. For instance, Delgado et al. (2005) studied the hydrogen-bonded dimers, chains, and sheets formed by thiazolidin-4-ones, demonstrating their potential for creating complex molecular assemblies Delgado, Quiroga, Cobo, Low, & Glidewell, 2005.
Molecular Structure and Synthesis
Benhalima et al. (2011) reported on the synthesis and molecular structure investigation of a closely related compound, showcasing the relevance of X-ray diffraction and DFT calculations for understanding the geometric and electronic properties of thiazolidinone derivatives Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011.
Antimicrobial Evaluation
The antimicrobial properties of thiazolidinone derivatives have been extensively studied. Spoorthy et al. (2021) explored the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicating the potential of thiazolidinone derivatives as antimicrobial agents Spoorthy, Kumar, Rani, & Ravindranath, 2021.
Material Science Applications
Kaya et al. (2020) synthesized polymers from thiazolidinone derivatives and analyzed their conductivity and thermal properties, suggesting potential applications in material science, particularly in developing new materials with desirable thermal and electrical properties Kaya, Erçağ, & Çulhaoğlu, 2020.
Propriétés
IUPAC Name |
(5Z)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-3-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-4-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYKRXXKZNKMG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)



![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
